Trimethyl orthopropionate

Description

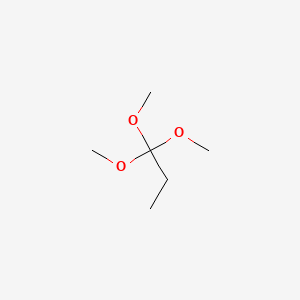

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMNAIODRDOMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179523 | |

| Record name | Propane, 1,1,1-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24823-81-2 | |

| Record name | 1,1,1-Trimethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24823-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024823812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Mechanistic Landscape of Trimethyl Orthopropionate: A Technical Guide

Abstract

Trimethyl orthopropionate (TMOP), a versatile reagent and synthetic intermediate, holds a significant position in modern organic chemistry.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to TMOP, with a detailed focus on the Pinner reaction. We will dissect the underlying reaction mechanisms, offering a rigorous understanding of the acid-catalyzed processes that govern its formation and subsequent reactions. This document is intended for researchers, scientists, and professionals in drug development, providing both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of this compound

Orthoesters are a class of organic compounds characterized by three alkoxy groups attached to a single carbon atom.[3][4] this compound, with the chemical formula CH₃CH₂C(OCH₃)₃, is a prominent member of this family, valued for its unique reactivity.[5][6][7] It serves as a crucial building block in the synthesis of a wide array of organic molecules, including pharmaceuticals and flavor and fragrance compounds.[2][8][9] One of its most notable applications is in the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that yields γ,δ-unsaturated esters.[1][10][11][12] Furthermore, TMOP is employed as a protecting group for carboxylic acids and in the formation of ketals and ethers.[1][3]

Synthetic Routes to this compound

The synthesis of this compound can be achieved through several methods. The most common and historically significant is the Pinner reaction.[4][13][14][15][16] An alternative, though less common, approach involves the reaction of 1,1,1-trichloroalkanes with sodium alkoxide.[4]

The Pinner Reaction: A Deep Dive

The Pinner reaction, first described by Adolf Pinner in 1877, is the acid-catalyzed reaction of a nitrile with an alcohol to form an orthoester.[14] Specifically for this compound, this involves the reaction of propionitrile with methanol in the presence of a strong acid, typically hydrogen chloride.[1][16]

2.1.1. Reaction Mechanism

The Pinner reaction proceeds through a two-stage mechanism involving the formation of an intermediate imino ester salt, often referred to as a Pinner salt.[4][14]

Step 1: Formation of the Pinner Salt (Methyl Propionimidate Hydrochloride)

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of propionitrile by the acid catalyst (HCl). This enhances the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated nitrile carbon.

-

Deprotonation: A subsequent deprotonation step yields the neutral imino ester.

-

Protonation of the Imino Ester: The imino ester is then protonated by another equivalent of HCl to form the stable methyl propionimidate hydrochloride salt.

Step 2: Conversion of the Pinner Salt to this compound

-

Nucleophilic Attack by Methanol: The Pinner salt is susceptible to further nucleophilic attack by methanol.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.

-

Elimination of Ammonia: The intermediate then eliminates a molecule of ammonia (in the form of ammonium chloride) to generate a resonance-stabilized dialkoxycarbenium ion.

-

Final Nucleophilic Attack: A final molecule of methanol attacks the carbenium ion, and subsequent deprotonation yields the final product, this compound.

Diagrammatic Representation of the Pinner Reaction Mechanism:

Caption: Pinner reaction mechanism for TMOP synthesis.

2.1.2. Experimental Protocol

This protocol is a synthesized representation based on established procedures for the Pinner reaction.[16][17]

Materials:

-

Propionitrile

-

Anhydrous Methanol

-

Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether (or another suitable non-polar solvent)

-

Ammonia (gas or solution in methanol) for neutralization

-

Sodium Sulfate (anhydrous) for drying

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube is charged with propionitrile and a 2-5 fold mass excess of a non-polar solvent like diethyl ether.

-

Cooling: The mixture is cooled to between -20°C and -5°C using an appropriate cooling bath.

-

Introduction of HCl: Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The temperature should be carefully monitored and maintained below 5°C. A molar excess of HCl relative to the nitrile is typically used.

-

Pinner Salt Formation: The reaction mixture is stirred at low temperature for several hours (e.g., 20-24 hours) to allow for the complete formation of the methyl propionimidate hydrochloride, which often precipitates as a white solid.[18]

-

Alcoholysis: An excess of anhydrous methanol (2-4 fold molar excess relative to the initial nitrile) is added to the reaction mixture.

-

Neutralization and Reaction: The pH of the system is carefully adjusted to 5-6.5 by introducing ammonia gas or a solution of sodium methoxide.[17] The reaction is then allowed to warm to 25-40°C and stirred for several hours to facilitate the alcoholysis reaction.

-

Workup: The precipitated ammonium chloride is removed by filtration. The filtrate is then washed with a saturated sodium bicarbonate solution and water.

-

Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.

Table 1: Typical Reaction Parameters for the Pinner Synthesis of this compound

| Parameter | Value | Rationale |

| Temperature (Pinner Salt Formation) | -20°C to 5°C | Low temperatures help to prevent the thermodynamically unstable imidium chloride salt from eliminating to an amide and alkyl chloride.[14] |

| Temperature (Alcoholysis) | 25-40°C | Mild heating promotes the conversion of the Pinner salt to the orthoester. |

| Molar Ratio (Nitrile:Methanol:HCl) | 1 : (1-2) : (1.05-1.5) | A slight excess of methanol and a larger excess of HCl drive the formation of the Pinner salt.[17] |

| pH (Alcoholysis) | 5-6.5 | A weakly acidic pH is optimal for the alcoholysis step.[17] |

| Typical Yield | >80% | With optimized conditions, high yields of the purified product can be achieved.[19] |

Synthesis from 1,1,1-Trichloropropane

An older and less common method for preparing orthoesters involves the reaction of 1,1,1-trichloroalkanes with a sodium alkoxide.[4] In the case of this compound, this would involve the reaction of 1,1,1-trichloropropane with sodium methoxide.

Reaction: CH₃CH₂CCl₃ + 3 NaOCH₃ → CH₃CH₂C(OCH₃)₃ + 3 NaCl

This method is often limited by the availability of the starting trichloroalkane and potential side reactions, such as elimination.[4] The hydrolysis of 1,1,1-trichloropropane with aqueous potassium hydroxide, for instance, leads to the formation of propionic acid.[20][21][22][23][24]

The Mechanism of Acid-Catalyzed Reactions of this compound

This compound readily participates in acid-catalyzed reactions, a characteristic that underpins many of its synthetic applications.[1][25] The key to its reactivity is the formation of a highly reactive dialkoxycarbenium ion intermediate.[1]

General Mechanism:

-

Protonation: A Brønsted or Lewis acid catalyst activates the orthoester. In the case of a Brønsted acid, one of the methoxy oxygen atoms is protonated.

-

Elimination of Methanol: The protonated methoxy group becomes a good leaving group, and a molecule of methanol is eliminated. This is often the rate-determining step.

-

Formation of a Dialkoxycarbenium Ion: The elimination of methanol results in the formation of a resonance-stabilized dialkoxycarbenium ion.

-

Nucleophilic Attack: This highly electrophilic intermediate is then readily attacked by a nucleophile.

Diagrammatic Representation of Acid-Catalyzed Activation:

Caption: Acid-catalyzed activation of TMOP.

Hydrolysis

In the presence of mild aqueous acid, this compound is readily hydrolyzed to form methyl propionate and two equivalents of methanol.[3][4] This reaction is essentially the reverse of the final stages of orthoester formation.

Reaction: CH₃CH₂C(OCH₃)₃ + H₂O --(H⁺)--> CH₃CH₂COOCH₃ + 2 CH₃OH

Transesterification

Orthoesters can undergo transesterification reactions with other alcohols in the presence of an acid catalyst.[26][27][28] This allows for the synthesis of different orthoesters. The reaction is an equilibrium process and can be driven to completion by removing the more volatile alcohol.

Reaction: CH₃CH₂C(OCH₃)₃ + 3 R'OH --(H⁺)--> CH₃CH₂C(OR')₃ + 3 CH₃OH

The Johnson-Claisen Rearrangement

A particularly important application of this compound is the Johnson-Claisen rearrangement.[10][11] This reaction involves the treatment of an allylic alcohol with an excess of this compound in the presence of a weak acid catalyst (e.g., propionic acid) at elevated temperatures to produce a γ,δ-unsaturated ester.[10][12]

Mechanism Outline:

-

Formation of a Mixed Orthoester: The allylic alcohol undergoes an acid-catalyzed exchange with one of the methoxy groups of this compound to form a mixed orthoester.

-

Formation of a Ketene Acetal: The mixed orthoester then eliminates a molecule of methanol to form a ketene acetal intermediate.

-

-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted-sigmatropic rearrangement (the Claisen rearrangement) to form the γ,δ-unsaturated ester product.[12]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its preparation via the Pinner reaction is a robust and high-yielding method. A thorough understanding of the acid-catalyzed mechanisms governing its formation and subsequent reactions is crucial for its effective application in the synthesis of complex molecules. This guide has provided a comprehensive overview of these key aspects, equipping researchers with the foundational knowledge necessary to confidently utilize this important synthetic tool.

References

- 1. This compound | 24823-81-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Orthoester [chemeurope.com]

- 4. Ortho ester - Wikipedia [en.wikipedia.org]

- 5. This compound | 24823-81-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. 1,1,1-Trimethoxypropane | C6H14O3 | CID 141145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Vadivarhe Speciality Chemicals [VSCL] | Products | Pharmaceutical and Drug Intermediates [vscl.in]

- 10. bioinfopublication.org [bioinfopublication.org]

- 11. name-reaction.com [name-reaction.com]

- 12. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 13. Illustrated Glossary of Organic Chemistry - Pinner reaction [chem.ucla.edu]

- 14. Pinner reaction - Wikipedia [en.wikipedia.org]

- 15. Pinner Reaction [drugfuture.com]

- 16. A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. CN102060678B - Synthesis process of trimethyl orthoacetate - Google Patents [patents.google.com]

- 18. iris.unive.it [iris.unive.it]

- 19. CN104072346A - Method for preparing orthoester compound - Google Patents [patents.google.com]

- 20. The major product formed when 1, 1, 1-trichloro-propane is treated with aqueous potassium hydroxide is: [allen.in]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. The major product formed when 1, 1, 1 - trichloro - propane is treated with aqueous potassium hydroxide is: [infinitylearn.com]

- 23. The major product formed when 1 1 1trichloropropane class 12 chemistry CBSE [vedantu.com]

- 24. The major product formed when 1,1 , 1-trichloropropane is treated with aq.. [askfilo.com]

- 25. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. Ester synthesis by transesterification [organic-chemistry.org]

The Spectroscopic Signature of Trimethyl Orthopropionate: A Comprehensive Technical Guide

Introduction

Trimethyl orthopropionate (TMOP), with the systematic IUPAC name 1,1,1-trimethoxypropane, is a versatile orthoester widely employed in organic synthesis. Its utility as a protecting group for carboxylic acids, a precursor in the synthesis of heterocycles, and a reactant in Claisen rearrangements underscores the importance of its unambiguous characterization. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a definitive resource for its identification and characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide field-proven insights.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone for determining the precise structure of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity and distinct, well-resolved signals, which directly correspond to the different proton environments in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) within a standard 5 mm NMR tube. The choice of a deuterated solvent is critical to avoid large solvent proton signals that would obscure the analyte's signals.

-

Instrument Setup: The NMR spectrometer is tuned to the ¹H frequency (e.g., 400 MHz). Standard acquisition parameters, including a 30° pulse angle and a relaxation delay of 1-2 seconds, are typically sufficient for routine analysis.

-

Data Acquisition: The free induction decay (FID) is acquired and subsequently Fourier transformed to yield the ¹H NMR spectrum.

-

Data Processing: The spectrum is phased, baseline corrected, and referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | 3.19 | Singlet | 9H | - | -OCH₃ |

| 2 | 1.63 | Quartet | 2H | 7.5 | -CH₂- |

| 3 | 0.94 | Triplet | 3H | 7.5 | -CH₃ |

Interpretation and Expertise:

The ¹H NMR spectrum provides a clear and unambiguous fingerprint of this compound. The singlet at 3.19 ppm, integrating to nine protons, is characteristic of the three equivalent methoxy groups (-OCH₃). The equivalence of these protons is a key structural feature, indicating free rotation around the C-O bonds. The quartet at 1.63 ppm, integrating to two protons, is assigned to the methylene group (-CH₂-). Its splitting into a quartet is due to the coupling with the adjacent methyl group protons. The triplet at 0.94 ppm, integrating to three protons, corresponds to the terminal methyl group (-CH₃) of the propionate moiety, with its multiplicity arising from coupling to the neighboring methylene protons. The coupling constant of 7.5 Hz for both the quartet and the triplet is a classic example of vicinal coupling in an ethyl group.

B. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements the ¹H NMR data by providing a direct observation of the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrument Setup: The spectrometer is tuned to the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. Proton decoupling is crucial as it simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom and enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Data Processing: The FID is Fourier transformed, and the resulting spectrum is phased, baseline corrected, and referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

¹³C NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 113.8 | C(OCH₃)₃ |

| 2 | 49.3 | -OCH₃ |

| 3 | 29.5 | -CH₂- |

| 4 | 8.2 | -CH₃ |

Interpretation and Expertise:

The proton-decoupled ¹³C NMR spectrum displays four distinct signals, corresponding to the four unique carbon environments in this compound. The most downfield signal at 113.8 ppm is assigned to the quaternary carbon of the orthoester functionality, C(OCH₃)₃. Its low intensity is characteristic of a quaternary carbon with no directly attached protons, and therefore, no NOE enhancement. The signal at 49.3 ppm corresponds to the three equivalent methoxy carbons. The methylene carbon (-CH₂-) appears at 29.5 ppm, and the terminal methyl carbon (-CH₃) resonates at the most upfield position of 8.2 ppm, as expected for an sp³ hybridized carbon in an alkane-like environment.

II. Infrared (IR) Spectroscopy: Probing Functional Groups through Molecular Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.

-

Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer, and the spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹).

-

Data Processing: A background spectrum is subtracted, and the resulting transmittance or absorbance spectrum is plotted.

IR Spectroscopy Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 2970-2840 | Strong | C-H stretch | Aliphatic C-H |

| 1465 | Medium | C-H bend | -CH₂- scissoring |

| 1380 | Medium | C-H bend | -CH₃ umbrella |

| 1150-1050 | Strong | C-O stretch | Orthoester C-O |

Interpretation and Expertise:

The IR spectrum of this compound is dominated by strong absorptions characteristic of its aliphatic and ether functionalities. The strong bands in the 2970-2840 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene groups. The absence of a strong absorption around 1700 cm⁻¹ confirms the lack of a carbonyl (C=O) group, distinguishing it from a standard ester. The most diagnostic feature is the series of strong C-O stretching bands in the 1150-1050 cm⁻¹ region, which is characteristic of the orthoester functional group. The C-H bending vibrations for the methylene and methyl groups are observed at approximately 1465 cm⁻¹ and 1380 cm⁻¹, respectively.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight of this compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then ionized, commonly using electron ionization (EI) at 70 eV. EI is a hard ionization technique that causes significant fragmentation, which is useful for structural elucidation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Mass Spectrometry Data Summary

| m/z | Relative Intensity (%) | Proposed Fragment |

| 134 | 5 | [M]⁺ (Molecular Ion) |

| 103 | 100 | [M - OCH₃]⁺ |

| 75 | 40 | [C(OCH₃)₃]⁺ |

| 57 | 30 | [CH₃CH₂CO]⁺ |

| 29 | 25 | [CH₃CH₂]⁺ |

Interpretation and Expertise:

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 134, confirming its molecular weight. However, due to the lability of the orthoester, the molecular ion peak is often of low intensity. The base peak (most intense peak) is typically observed at m/z 103, corresponding to the loss of a methoxy radical ([M - OCH₃]⁺). This fragmentation is a characteristic feature of orthoesters. Another significant fragment is observed at m/z 75, which can be attributed to the [C(OCH₃)₃]⁺ ion. Fragmentation of the propionyl chain leads to ions at m/z 57 ([CH₃CH₂CO]⁺) and m/z 29 ([CH₃CH₂]⁺).

IV. Integrated Spectroscopic Analysis Workflow

The synergistic use of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. The following workflow illustrates the logical progression of analysis.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a powerful and comprehensive toolkit for the unequivocal identification and characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and together they form a robust, self-validating system for ensuring the identity and purity of this important synthetic reagent. This guide serves as a detailed reference for researchers and professionals, enabling them to confidently interpret the spectroscopic data of this compound in their scientific endeavors.

Trimethyl orthopropionate reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of Trimethyl Orthopropionate with Nucleophiles

Authored by a Senior Application Scientist

Abstract

This compound (TMOP) is a versatile and highly reactive orthoester that serves as a valuable building block in modern organic synthesis.[1] Its significance lies in the electrophilic nature of its central carbon, which, upon activation, readily engages with a diverse array of nucleophiles.[2] This guide provides a comprehensive exploration of the core reactivity of TMOP, moving beyond simple reaction lists to explain the underlying mechanisms, stereochemical implications, and practical considerations essential for researchers, chemists, and professionals in drug development. We will dissect its interactions with oxygen, nitrogen, and carbon nucleophiles, detailing seminal named reactions like the Johnson-Claisen rearrangement and providing field-proven experimental protocols.

The Mechanistic Cornerstone: Acid-Catalyzed Activation

The reactivity of this compound is almost exclusively unlocked through acid catalysis.[2] In the absence of an acid, the central carbon is not sufficiently electrophilic to react with most nucleophiles. Both Brønsted and Lewis acids serve to activate the orthoester by facilitating the departure of a methoxy group, which generates a highly reactive, resonance-stabilized dialkoxycarbenium ion.[2] This cation is the key electrophilic intermediate that is subsequently intercepted by the nucleophile.

The general mechanism proceeds via a three-step sequence:[2]

-

Protonation: A Brønsted acid protonates one of the methoxy oxygen atoms, converting it into a good leaving group (methanol). Alternatively, a Lewis acid can coordinate to the oxygen, weakening the C-O bond.

-

Elimination & Ion Formation: The protonated orthoester eliminates a molecule of methanol. This is often the rate-determining step and results in the formation of the dialkoxycarbenium ion.[2]

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbon of the carbenium ion. A subsequent deprotonation step yields the final product.

Figure 1: General mechanism of acid-catalyzed activation of TMOP.

Reactions with Oxygen Nucleophiles: A Synthetic Playground

Oxygen-based nucleophiles are the most common reaction partners for TMOP, leading to a variety of valuable transformations.

Alcohols, Carboxylic Acids, and Water

-

Alcohols: The reaction of TMOP with alcohols is a versatile method for mild and efficient esterification, particularly for sensitive substrates that cannot tolerate harsh conditions like traditional Fischer esterification.[2] Under acidic catalysis, the alcohol attacks the dialkoxycarbenium ion to ultimately yield a propionate ester and two equivalents of methanol.[2] Interestingly, under different catalytic conditions (e.g., using Montmorillonite KSF), the reaction can be directed towards the formation of unsymmetrical ethers. This highlights a key principle: catalyst choice dictates the reaction pathway. The formation of ethers versus esters depends on which bond in the intermediate is cleaved.

-

Carboxylic Acids: TMOP serves as an excellent reagent for converting carboxylic acids into their methyl esters. This method is particularly effective for sterically hindered acids where other methods may fail.[3][4]

-

Water (Hydrolysis): In the presence of aqueous acid, TMOP is readily hydrolyzed to methyl propionate and methanol.[2][5] This reactivity is fundamental to its application as a dehydrating agent or water scavenger. By reacting with trace water in a reaction mixture, TMOP can drive equilibrium-limited reactions, such as acetal formation, toward completion.[2][6]

The Johnson-Claisen Rearrangement: A C-C Bond Forming Marvel

One of the most powerful applications of TMOP is in the Johnson-Claisen rearrangement, a[7][7]-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester.[2][8] This reaction is prized for its ability to form carbon-carbon bonds with a high degree of stereocontrol.[2]

The causality behind this reaction is a beautiful cascade. The allylic alcohol first reacts with the acid-activated TMOP to form a mixed ketene acetal in situ. This intermediate is the crucial component that undergoes the concerted, intramolecular rearrangement through a highly ordered, chair-like six-membered transition state to afford the final product.[9][10] The use of a weak acid catalyst, such as propionic acid, is critical to promote the initial acetal exchange without causing decomposition of the sensitive substrates or intermediates.[2][8][9]

Figure 2: The reaction pathway of the Johnson-Claisen Rearrangement.

-

Objective: To synthesize a γ,δ-unsaturated ester from an allylic alcohol.

-

Trustworthiness: This protocol is self-validating as the reaction progress can be monitored by TLC or GC-MS, and the product structure can be confirmed by NMR and IR spectroscopy, which will show the characteristic shift of the double bond and the appearance of an ester carbonyl.

-

Methodology:

-

To a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the allylic alcohol (1.0 equiv).

-

Add this compound (3.0-5.0 equiv) as both reactant and solvent.

-

Add a catalytic amount of propionic acid (0.1 equiv). The use of a weak acid is crucial to prevent side reactions.

-

Heat the reaction mixture to a gentle reflux (typically 120-140 °C) under an inert atmosphere (N₂ or Ar).

-

Monitor the reaction progress by TLC or GC analysis. The reaction can take several hours to reach completion.[8]

-

Upon completion, cool the mixture to room temperature.

-

Remove the excess TMOP and methanol under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure γ,δ-unsaturated ester.

-

Reactions with Nitrogen Nucleophiles: Gateway to Heterocycles

TMOP is an effective reagent for the synthesis of nitrogen-containing heterocycles through cyclocondensation reactions.[11][12] The general principle involves the reaction of TMOP with a substrate containing two nucleophilic nitrogen centers (or a nitrogen and another nucleophile).

-

Amines and Hydrazines: When reacted with bifunctional nitrogen nucleophiles like 2-hydrazinopyrimidine derivatives, TMOP facilitates a cyclocondensation to form fused ring systems such as 1,2,4-triazolo[4,3-a]pyrimidines.[2] The orthoester acts as a one-carbon equivalent, first reacting with one nitrogen to form an intermediate which then undergoes intramolecular cyclization by attack of the second nucleophilic nitrogen. Anhydrous conditions are critical to prevent hydrolysis of the orthoester and intermediates.[2]

-

Objective: To synthesize a fused heterocyclic system via cyclocondensation.

-

Trustworthiness: This protocol's success is validated by the formation of a new ring system, which can be unequivocally identified by a combination of NMR (disappearance of NH protons, appearance of new aromatic signals) and mass spectrometry (correct molecular weight for the cyclized product).

-

Methodology:

-

Combine the 2-hydrazinopyrimidine derivative (1.0 equiv) and this compound (1.2-2.0 equiv) in a flask suitable for heating.

-

Heat the mixture to reflux (approx. 120 °C) for 6-8 hours. The reaction is often run neat (without additional solvent).[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, which may solidify upon cooling.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the purified heterocyclic product with >85% purity.[2]

-

Reactions with Carbon Nucleophiles

While less common than reactions with O- or N-nucleophiles, the interaction of TMOP with carbon nucleophiles provides useful synthetic routes.

-

Grignard Reagents: In the Bodroux-Chichibabin aldehyde synthesis, TMOP reacts with Grignard reagents to produce an acetal, which upon acidic hydrolysis, yields an aldehyde.[13] This reaction is effective because the central carbon of the orthoester is significantly more electron-deficient (more δ+) than the carbon of an acetal or ether, allowing the Grignard reagent to attack.[14] Ethers like THF are used as solvents in Grignard reactions without reacting, demonstrating their lower reactivity compared to orthoesters.[14]

Figure 3: Workflow for the Bodroux-Chichibabin Aldehyde Synthesis.

-

Active Methylene Compounds: TMOP can react with highly acidic C-H compounds, although this chemistry is more developed for trimethyl orthoformate.[15] The reaction typically requires strong basic conditions to generate a carbanion, which then attacks the orthoester.

Data Summary: Catalyst Selection and Reaction Outcomes

The choice of catalyst is paramount in controlling the outcome of reactions with TMOP. The following table summarizes common catalysts and their associated transformations.

| Catalyst Type | Example(s) | Typical Nucleophile(s) | Primary Product(s) | Citation(s) |

| Weak Brønsted Acid | Propionic Acid, Pyridinium p-toluenesulfonate (PPTS) | Allylic Alcohols | γ,δ-Unsaturated Esters (Johnson-Claisen) | [2][9][11] |

| Strong Brønsted Acid | HCl, H₂SO₄, p-Toluenesulfonic acid (p-TSA) | Water, Alcohols, Carboxylic Acids | Esters, Acetals | [2][6] |

| Heterogeneous / Lewis Acid | Montmorillonite KSF/K10, ZrCl₄, In(OTf)₃ | Alcohols (Allylic/Benzylic) | Unsymmetrical Ethers | [3][16] |

| No Catalyst (Thermal) | None | Bifunctional N-Nucleophiles (e.g., Hydrazines) | Heterocycles (Cyclocondensation) | [2] |

Conclusion

This compound is far more than a simple synthetic reagent; it is a versatile tool whose reactivity can be precisely steered by the choice of nucleophile and, critically, the catalytic conditions. Its ability to generate the electrophilic dialkoxycarbenium ion under mild acidic conditions makes it a cornerstone reagent for esterifications, C-C bond formation via the Johnson-Claisen rearrangement, and the construction of complex heterocyclic scaffolds. For the medicinal and process chemist, a deep understanding of the causality behind its reactivity—from the role of the acid catalyst to the nature of the transition state—is essential for leveraging its full synthetic potential in the development of novel molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 24823-81-2 | Benchchem [benchchem.com]

- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 4. US3639451A - Process for esterifying aromatic carboxylic acids - Google Patents [patents.google.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 9. bioinfopublication.org [bioinfopublication.org]

- 10. jk-sci.com [jk-sci.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Ortho ester - Wikipedia [en.wikipedia.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. iris.unive.it [iris.unive.it]

- 16. researchgate.net [researchgate.net]

Trimethyl orthopropionate thermal decomposition kinetics

An In-Depth Technical Guide to the Thermal Decomposition Kinetics of Trimethyl Orthopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition kinetics of this compound (TMOP). As a versatile orthoester utilized in the synthesis of esters, fragrances, and as a cross-linking agent in polymer production, a thorough understanding of its thermal stability and decomposition pathways is critical for process optimization, safety, and mechanistic research.[1] This document synthesizes experimental findings and theoretical principles to detail the unimolecular gas-phase elimination mechanism, the associated kinetic parameters, and the self-validating experimental protocols required for their determination.

Introduction: The Significance of this compound

This compound (CH₃CH₂C(OCH₃)₃), also known as 1,1,1-trimethoxypropane, is an orthoester of significant value in organic synthesis.[2] Its utility stems from its role as a precursor and building block in the production of various organic compounds and as a solvent in coatings and adhesives.[1] The thermal decomposition of this compound is a critical consideration in its application, particularly in processes requiring elevated temperatures. The study of its decomposition kinetics provides invaluable data for ensuring reaction control, preventing runaway reactions, and predicting product distribution. This guide elucidates the core principles governing this process.

The Unimolecular Decomposition Pathway

The thermal decomposition of this compound in the gas phase is characterized as a homogeneous, unimolecular reaction that consistently follows a first-order rate law.[3] This means the rate of decomposition is directly proportional to the concentration of the TMOP itself. The primary mechanism is an elimination reaction that proceeds through a concerted, nonsynchronous pathway.

Mechanism and Transition State

The decomposition involves the elimination of a methanol molecule to produce a ketene acetal (1,1-dimethoxypropene).[3] This transformation is rationalized through the formation of a four-membered cyclic transition state.[4][5]

The key steps in this proposed mechanism are:

-

Bond Polarization: The process is initiated by the polarization of one of the C-OCH₃ bonds, creating a partial positive charge on the central carbon and a partial negative charge on the methoxy oxygen (Cᵟ⁺···ᵟ⁻OCH₃).[6] This polarization is often the rate-determining step.[5][7]

-

Hydrogen Abstraction: The increased electron density on the methoxy oxygen facilitates the abstraction of a hydrogen atom from the adjacent methylene (-CH₂-) group of the propionate backbone.[6]

-

Concerted Elimination: The abstraction of the hydrogen and the breaking of the C-OCH₃ bond occur in a concerted, albeit nonsynchronous, fashion, leading directly to the formation of the final products without a stable intermediate.[3][6]

The following diagram illustrates this primary decomposition pathway.

Caption: Primary unimolecular decomposition pathway of this compound.

Kinetic Parameters and the Arrhenius Equation

The temperature dependence of the reaction rate constant (k) is described by the Arrhenius equation. While specific, experimentally-derived Arrhenius parameters for this compound are not prominently published, a highly reliable estimation can be made by examining closely related orthoesters. The gas-phase elimination kinetics of trimethyl orthoacetate and triethyl orthopropionate have been thoroughly studied, providing a strong basis for comparison.[3][4][8]

The rate coefficients are typically expressed by the Arrhenius equation in its logarithmic form:

log k₁ (s⁻¹) = log A - (Eₐ / 2.303RT)

Where:

-

k₁ is the first-order rate constant.

-

A is the pre-exponential factor (frequency factor).

-

Eₐ is the activation energy.

-

R is the ideal gas constant.

-

T is the absolute temperature in Kelvin.

Comparative Kinetic Data

The kinetic parameters for analogous orthoesters provide insight into the expected values for this compound. Studies show that the nature of the substituent group influences the decomposition rates.[3] For instance, comparing triethyl orthoacetate to triethyl orthopropionate reveals that the propionate group slightly increases the activation energy.[3][7] A similar trend is anticipated for the trimethyl series.[3]

| Compound | log A (s⁻¹) | Activation Energy (Eₐ) (kJ mol⁻¹) | Temperature Range (°C) |

| Trimethyl Orthoacetate | 13.58 ± 0.10 | 194.7 ± 1.2 | 310 - 369 |

| Trimethyl Orthobutyrate | 13.97 ± 0.37 | 195.3 ± 1.6 | 310 - 369 |

| Triethyl Orthopropionate | 13.63 ± 0.07 | 193.3 ± 1.8 | 291 - 351 |

| Data sourced from studies on related orthoester decompositions.[3][4][8] |

Based on this comparative data, the Arrhenius parameters for this compound are expected to be of a similar magnitude.[3]

Experimental Protocol: A Self-Validating Workflow

To ensure the trustworthiness and accuracy of kinetic data, a self-validating experimental protocol is essential. The methodology described for analogous orthoesters provides a robust framework for studying this compound.[4][6]

Step-by-Step Methodology

-

Substrate Preparation and Purification:

-

Reaction System Setup:

-

Utilize a static system with Pyrex reaction vessels.

-

"Season" the vessels by carrying out the decomposition of allyl bromide within them prior to the experiment. This procedure coats the interior surface, preventing heterogeneous surface reactions and ensuring the observed kinetics are solely from the homogeneous gas-phase reaction.[4][6]

-

Maintain precise temperature control (±0.2 °C) using a resistance thermometer controller and calibrated thermocouples.[4]

-

-

Kinetic Data Acquisition:

-

Stoichiometry and Mechanism Validation:

-

Pressure Validation: The unimolecular decomposition of one mole of TMOP yields two moles of gaseous products (methanol and ketene acetal). Therefore, the ratio of the final pressure (P_f) to the initial pressure (P₀) should be approximately 2.[4] Experimental verification of this ratio (e.g., obtaining values of 1.94-1.95 as seen for similar compounds) validates the assumed reaction stoichiometry.[4]

-

Product Analysis: Upon completion of a run, quench the reaction and analyze the product mixture using GC/MS. Confirm the primary products are methanol and the corresponding ketene acetal. Quantify these products to further verify the stoichiometry against the percentage of decomposition calculated from pressure measurements.[4]

-

-

Data Analysis and Parameter Extraction:

-

Calculate the first-order rate constant (k) at each temperature from the pressure-time data.

-

Construct an Arrhenius plot by graphing log(k) versus 1/T.

-

Determine the activation energy (Eₐ) from the slope of the line and the pre-exponential factor (A) from the y-intercept.

-

The following diagram outlines this self-validating experimental workflow.

Caption: A self-validating workflow for determining thermal decomposition kinetics.

Conclusion

The thermal decomposition of this compound is a well-defined process that proceeds via a first-order, unimolecular gas-phase elimination. The reaction mechanism, involving a four-membered cyclic transition state to yield methanol and 1,1-dimethoxypropene, is strongly supported by extensive studies on analogous orthoesters. While direct kinetic parameters for TMOP require dedicated experimental study, the data from trimethyl orthoacetate and triethyl orthopropionate provide a robust and reliable estimate of its kinetic behavior. The application of a rigorous and self-validating experimental protocol, as outlined in this guide, is paramount for generating high-fidelity data essential for the safe and efficient application of this compound in research and industrial settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 24823-81-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 24823-81-2 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Trimethyl orthopropionate acid-catalyzed hydrolysis mechanism

An In-Depth Technical Guide to the Acid-Catalyzed Hydrolysis of Trimethyl Orthopropionate

Authored by: A Senior Application Scientist

Foreword: The Ubiquity and Nuance of Orthoester Hydrolysis

In the landscape of organic synthesis and drug development, orthoesters, such as this compound, represent a class of compounds with significant utility. They are frequently employed as protecting groups for carboxylic acids, valued for their stability in neutral to basic conditions and their clean, predictable cleavage under acidic treatment.[1][2] Furthermore, the development of poly(ortho esters) has opened avenues for their use as bioerodible polymers in advanced drug delivery systems.[3] Understanding the precise mechanism of their hydrolysis is not merely an academic exercise; it is fundamental to controlling reaction kinetics, optimizing yields, and designing novel molecular architectures. This guide provides an in-depth exploration of the acid-catalyzed hydrolysis of this compound, synthesizing established mechanistic principles with practical, field-proven insights for the research scientist.

Section 1: The Core Mechanism – A Stepwise Dissection

The generally accepted mechanism for the acid-catalyzed hydrolysis of orthoesters is a multi-stage process that proceeds through key cationic intermediates.[1][4] While often depicted in a simplified form, a detailed examination reveals a sequence of protonation, elimination, nucleophilic attack, and subsequent rearrangement steps. The process is a classic example of specific acid catalysis, where the hydronium ion (H₃O⁺) is the active catalytic species.[5][6]

The overall reaction is as follows:

CH₃CH₂C(OCH₃)₃ + H₂O ---(H⁺)--> CH₃CH₂COOCH₃ + 2 CH₃OH

The Three-Stage Hydrolysis Pathway

The hydrolysis proceeds via a three-stage reaction sequence:

-

Formation of a Dialkoxycarbenium Ion : This is the initial and often rate-determining step.[1][3]

-

Formation of a Hemiorthoester : A water molecule adds to the reactive intermediate.[4]

-

Decomposition of the Hemiorthoester : This intermediate breaks down to the final ester and alcohol products.[4][7]

Let's examine each step in detail:

Step 1: Protonation of an Ether Oxygen The reaction is initiated by the protonation of one of the methoxy group's oxygen atoms by a hydronium ion from the acid catalyst. This is a rapid and reversible equilibrium. This step is crucial as it transforms a poor leaving group (methoxide, CH₃O⁻) into a good leaving group (methanol, CH₃OH).[3]

Step 2: Elimination of Methanol & Formation of the Dialkoxycarbenium Ion The protonated orthoester eliminates a molecule of methanol to form a resonance-stabilized dialkoxycarbenium ion. The positive charge is delocalized between the central carbon and the two remaining oxygen atoms. This step is typically the slowest in the sequence and is therefore the rate-determining step of the overall reaction.[1][3]

Step 3: Nucleophilic Attack by Water A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the dialkoxycarbenium ion.[3]

Step 4: Deprotonation to Form the Hemiorthoester Intermediate A water molecule in the solution acts as a base, removing a proton from the newly added oxygen atom to yield a neutral hemiorthoester intermediate and regenerating the hydronium ion catalyst.

Step 5: Decomposition of the Hemiorthoester The hemiorthoester is itself unstable under acidic conditions and undergoes further hydrolysis. The process mirrors the initial steps:

-

Protonation: One of the remaining methoxy groups is protonated.

-

Elimination: A second molecule of methanol is eliminated, forming a protonated ester.

-

Deprotonation: A final deprotonation step yields the stable methyl propionate ester and regenerates the catalyst.

Visualizing the Mechanistic Pathway

To fully appreciate the flow of electrons and the transformation of intermediates, a visual representation is indispensable. The following diagram, rendered in DOT language, illustrates the complete, step-by-step mechanism.

Caption: Step-by-step mechanism of acid-catalyzed this compound hydrolysis.

Section 2: Experimental Design and Protocol Validation

A robust understanding of the hydrolysis mechanism allows for the design of self-validating experimental protocols. The choice of catalyst, solvent, and analytical method must be deliberate and justified by the underlying chemistry.

Catalyst and Solvent Selection

-

Acid Catalysts : While various Brønsted acids can catalyze the reaction, mineral acids like dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are common.[5][8] Organic acids such as trifluoroacetic acid (TFA) are also effective, particularly when reaction homogeneity is a concern.[2] The concentration of the acid is a critical parameter directly influencing the reaction rate.[8][9]

-

Solvent System : The reaction inherently involves water as a nucleophile.[10] Depending on the solubility of the specific orthoester and any other reagents, a co-solvent system (e.g., water/acetone, water/THF) may be employed. However, for kinetic studies, it is crucial to ensure that the solvent does not participate in or interfere with the reaction. For this compound, aqueous solutions are generally sufficient.

Monitoring Reaction Kinetics: A Multi-Method Approach

To ensure trustworthiness, data from multiple analytical techniques should be correlated.

| Analytical Method | Parameter Monitored | Rationale & Key Insights |

| ¹H NMR Spectroscopy | Disappearance of reactant signals (e.g., -OCH₃ singlet of orthoester) and appearance of product signals (e.g., -OCH₃ singlet of ester, -OCH₃ singlet of methanol). | Provides real-time, non-invasive monitoring of the reaction mixture. Integration of peaks allows for quantification of relative concentrations over time. |

| Gas Chromatography (GC) | Separation and quantification of volatile components (orthoester, ester, methanol). | Excellent for quantitative analysis. A time-course study with aliquots quenched at specific intervals can provide precise kinetic data. |

| Karl Fischer Titration | Consumption of water. | An indirect but effective method. The reaction consumes one mole of water per mole of orthoester hydrolyzed. This technique quantifies the decrease in water content over time.[10] |

Sample Experimental Protocol: Laboratory-Scale Kinetic Analysis

This protocol outlines a validated method for monitoring the hydrolysis of this compound using ¹H NMR spectroscopy.

Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound (CH₃CH₂C(OCH₃)₃)

-

Deuterium Oxide (D₂O)

-

Hydrochloric Acid (HCl), 1 M solution in H₂O

-

NMR Tubes, 5mm

-

Thermostatted NMR Spectrometer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in D₂O. Causality Note: D₂O is used as the NMR solvent to avoid a large, interfering H₂O signal.

-

Initiation of Reaction: In a clean, dry NMR tube at a controlled temperature (e.g., 298 K), add a precise volume of the orthoester stock solution. The reaction is initiated by adding a small, known volume of the 1 M HCl solution. Trustworthiness Note: The acid is added last to ensure a well-defined start time (t=0) for the kinetic run.

-

Data Acquisition: Immediately place the NMR tube in the pre-thermostatted NMR spectrometer and begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for 1 hour).

-

Data Processing: Process the spectra and integrate the characteristic singlet peak of the this compound methoxy groups (reactant) and the singlet peak of the resulting methyl propionate methoxy group (product).

-

Kinetic Analysis: Plot the natural logarithm of the reactant concentration (ln[Orthoester]) versus time. The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').

Visualizing the Experimental Workflow

The following workflow diagram illustrates the logical progression of the kinetic analysis protocol.

Caption: Workflow for kinetic analysis of orthoester hydrolysis via NMR.

Section 3: Conclusion and Future Outlook

The acid-catalyzed hydrolysis of this compound, while seemingly straightforward, is a nuanced process governed by the principles of physical organic chemistry. The A-1 mechanism, involving the rate-determining formation of a dialkoxycarbenium ion, provides a robust framework for understanding and predicting reactivity.[1][4] For researchers in synthetic chemistry and drug development, a mastery of this mechanism is essential for the rational design of protecting group strategies, the optimization of reaction conditions, and the development of novel stimuli-responsive materials. By employing validated, multi-faceted analytical approaches, scientists can ensure the integrity of their kinetic data and build a predictive understanding of how structural modifications and environmental factors will influence the stability and reactivity of this important functional group.

References

- 1. researchgate.net [researchgate.net]

- 2. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]

- 3. This compound | 24823-81-2 | Benchchem [benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. benchchem.com [benchchem.com]

- 10. Determination of orthoesters by hydrolysis and Karl Fischer titrimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 1,1,1-trimethoxypropane

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1,1-Trimethoxypropane

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,1,1-trimethoxypropane (CAS No. 24823-81-2), a versatile orthoester with significant applications in organic synthesis and materials science.[1] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, spectroscopic signature, reactivity, and safe handling protocols.

Molecular Identity and Structure

1,1,1-Trimethoxypropane, also known as trimethyl orthopropionate, is the trimethyl orthoester derivative of propanoic acid.[1][2][3] Its structure features a central carbon atom bonded to an ethyl group and three methoxy groups. This unique arrangement confers specific reactivity, particularly its susceptibility to hydrolysis under acidic conditions.

-

IUPAC Name: 1,1,1-trimethoxypropane[1]

-

Synonyms: this compound, Orthopropionic Acid Trimethyl Ester[1][2]

Physicochemical Properties

The physical properties of 1,1,1-trimethoxypropane are summarized in the table below. These characteristics are crucial for its application in chemical reactions, dictating appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O₃ | [1][2][4] |

| Molecular Weight | 134.17 g/mol | [1][4][5] |

| Boiling Point | 104.5 ± 20.0 °C at 760 mmHg | [4][5] |

| Density | 0.9 ± 0.1 g/cm³ | [4][5] |

| Flash Point | 25.4 ± 17.3 °C | [4][5] |

| Vapor Pressure | 35.8 ± 0.2 mmHg at 25°C | [4][6] |

| Refractive Index | 1.393 | [4][5] |

| Appearance | Colorless liquid | [7] |

Chemical Reactivity and Synthetic Utility

As an orthoester, 1,1,1-trimethoxypropane's reactivity is dominated by its sensitivity to acid-catalyzed hydrolysis. In the presence of aqueous acid, it readily hydrolyzes to form methyl propanoate and methanol. This reactivity makes it a useful protecting group for carboxylic acids and a precursor in various organic transformations.

The stability of the orthoester functional group is significantly higher under neutral or basic conditions, allowing for selective reactions at other sites of a molecule.

Hydrolysis Mechanism

The hydrolysis proceeds via protonation of one of the methoxy oxygen atoms, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and loss of a proton yields an intermediate hemiacetal ester, which then breaks down to the final ester and alcohol products.

References

- 1. 1,1,1-Trimethoxypropane | C6H14O3 | CID 141145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propane, 1,1,1-trimethoxy- [webbook.nist.gov]

- 3. Propane, 1,1,1-trimethoxy- [webbook.nist.gov]

- 4. 1,1,1-Trimethoxypropane | CAS#:24823-81-2 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Propane,1,1,3-trimethoxy- MSDS CasNo.14315-97-0 [m.lookchem.com]

An In-depth Technical Guide to Trimethyl Orthopropionate (CAS No. 24823-81-2)

This guide provides a comprehensive technical overview of trimethyl orthopropionate, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, reactivity, applications, and handling protocols, grounded in established scientific principles and practical insights.

Core Physicochemical Characteristics

This compound, also known as 1,1,1-trimethoxypropane, is an orthoester characterized by a central carbon atom bonded to an ethyl group and three methoxy groups. This structure imparts unique reactivity, making it a valuable tool in synthetic chemistry.[1] Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 24823-81-2[1][2] |

| Molecular Formula | C₆H₁₄O₃[1][2] |

| Molecular Weight | 134.17 g/mol [1][2] |

| Appearance | Clear, colorless liquid[1] |

| Boiling Point | 121-122 °C[2] |

| Density | 0.944 g/mL at 20 °C[1] |

| Refractive Index (n20/D) | 1.398[1] |

| Flash Point | 19 °C (66.2 °F)[3] |

| Solubility | Soluble in chloroform.[4] Limited water solubility.[5] |

Synthesis and Reaction Chemistry

Synthesis Overview

Historically, orthoesters were synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[2] Modern preparations of this compound may also involve the acid-catalyzed condensation of propanal with an excess of methanol.[5] A key challenge in industrial synthesis has been the management of byproducts like ammonium chloride, leading to the development of improved methods that avoid such waste streams and result in high purity (>99%) and yield (>80%).[6]

Core Reactivity: The Dialkoxycarbenium Ion

The synthetic utility of this compound is rooted in its behavior under acidic conditions. In the presence of an acid catalyst (Brønsted or Lewis), one of the methoxy groups is protonated and subsequently eliminated as a molecule of methanol.[2] This process generates a highly reactive, resonance-stabilized dialkoxycarbenium ion. This electrophilic intermediate is then susceptible to attack by a wide range of nucleophiles, which is the cornerstone of its application in synthesis.[2]

Caption: Acid-catalyzed formation of the reactive dialkoxycarbenium ion.

This mechanism allows this compound to serve as an effective dehydrating agent, driving reactions to completion by consuming water, and as a versatile precursor for introducing the propionate group into various molecules.[2]

Applications in Synthesis and Drug Development

This compound is a key intermediate and building block in numerous synthetic transformations.[1][7]

Esterification and Protecting Group Chemistry

One of the primary applications of this compound is in the mild and efficient esterification of alcohols and carboxylic acids.[2] The reaction proceeds under neutral or mildly acidic conditions, making it suitable for sensitive substrates that cannot tolerate the harsh conditions of traditional Fischer esterification.[2]

Furthermore, the orthoester functionality can be used as a protecting group for carboxylic acids.[2][5] Carboxylic acids are converted to their corresponding orthoesters, which are stable under basic and nucleophilic conditions. The protecting group can be readily removed by hydrolysis in mild acidic conditions to regenerate the carboxylic acid.[2][8]

Carbon-Carbon Bond Formation

This compound is a key reagent in C-C bond-forming reactions, most notably the Johnson-Claisen rearrangement. This reaction involves treating an allylic alcohol with an orthoester in the presence of a weak acid catalyst (e.g., propionic acid) to yield a γ,δ-unsaturated ester.[2] This transformation is highly valuable for its stereospecificity and its ability to construct complex carbon skeletons.

Pharmaceutical Intermediates

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[6] For instance, it is used in the production of intermediates for potent corticosteroids such as betamethasone dipropionate and clobetasol propionate.[9] Its role as a broad-spectrum medicine intermediate underscores its importance in drug development.[6]

General Experimental Protocol: Esterification of a Sensitive Alcohol

The following protocol outlines a general procedure for the esterification of a primary alcohol using this compound.

Objective: To synthesize a propionate ester from a sensitive alcohol under mild conditions.

Materials:

-

Sensitive alcohol (1.0 eq)

-

This compound (1.5 eq)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sensitive alcohol and anhydrous DCM.

-

Reagent Addition: Add this compound followed by the catalytic amount of PPTS.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired propionate ester.

Caption: Workflow for the esterification of a sensitive alcohol.

Analytical Characterization

Confirming the identity and purity of this compound is crucial for its effective use. Standard spectroscopic and chromatographic methods are employed.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) of the ethyl group, a quartet for the methylene protons (CH₂) of the ethyl group, and a sharp singlet for the nine equivalent protons of the three methoxy (OCH₃) groups.[11]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl, methylene, methoxy, and the central quaternary carbon atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong C-O stretching bands typical for ethers and acetals, along with C-H stretching and bending vibrations for the alkyl groups.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to assess the purity of the compound, with typical commercial grades being ≥95-98%.[1] MS provides the molecular ion peak and a characteristic fragmentation pattern that confirms the structure.

Safety, Handling, and Storage

This compound is a flammable liquid and vapor and requires careful handling to ensure laboratory safety.[3]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3][12]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][12] In all cases of exposure, seek medical attention.[3]

-

-

Handling and Storage:

-

Ground and bond containers when transferring material and use spark-proof tools.[3][12]

-

Store in a cool, dry, well-ventilated place in a tightly closed container.[3][5]

-

Store in a designated flammables area away from sources of ignition and incompatible materials like strong oxidizing agents.[3][12]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 24823-81-2 | Benchchem [benchchem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound CAS#: 24823-81-2 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN104072346A - Method for preparing orthoester compound - Google Patents [patents.google.com]

- 7. This compound , 96% , 24823-81-2 - CookeChem [cookechem.com]

- 8. Protective Groups [organic-chemistry.org]

- 9. Vadivarhe Speciality Chemicals [VSCL] | Products | Pharmaceutical and Drug Intermediates [vscl.in]

- 10. Spectroscopy Techniques | NMR Spectroscopy | RSSL [rssl.com]

- 11. This compound(24823-81-2) 1H NMR [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

Navigating the Nuances of Trimethyl Orthopropionate: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Reagent Bottle

Trimethyl orthopropionate (TMOP), a seemingly unassuming orthoester, is a valuable reagent in the arsenal of synthetic chemists, particularly in pharmaceutical and materials science research. Its utility as a precursor for esters, a protecting group, and a participant in carbon-carbon bond-forming reactions is well-documented.[1] However, its reactivity, which makes it a powerful synthetic tool, also presents a unique set of handling challenges. This guide moves beyond standard safety data sheet (SDS) summaries to provide an in-depth understanding of the chemical principles governing the safe and effective use of this compound in a research and development setting. As Senior Application Scientists, our goal is to empower you with the knowledge to not only prevent incidents but also to optimize your experimental outcomes through meticulous and informed handling practices.

The Chemical Core: Understanding the "Why" Behind the Hazard

A foundational understanding of this compound's chemical nature is paramount to appreciating its handling requirements. At its core, TMOP is a highly flammable, moisture-sensitive irritant.[2] A proactive approach to safety is predicated on a granular understanding of these intrinsic properties.

Flammability Profile

This compound is a highly flammable liquid with a flash point of 19°C (66.2°F).[2] This means that at or above this temperature, it can release enough vapor to form an ignitable mixture with air. The vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[2] Therefore, stringent control of ignition sources is not merely a suggestion but a critical necessity.

Moisture Sensitivity and Hydrolysis

The defining characteristic of orthoesters, including this compound, is their susceptibility to hydrolysis, a reaction that is significantly accelerated in the presence of acid.[3] This reactivity is central to both its utility in synthesis (e.g., as a protecting group that can be removed under mild acidic conditions) and its primary handling hazard.

The acid-catalyzed hydrolysis proceeds through a well-understood mechanism:

-

Protonation: An acid catalyst protonates one of the methoxy oxygen atoms, converting it into a good leaving group (methanol).

-

Elimination of Methanol: The protonated orthoester eliminates a molecule of methanol to generate a resonance-stabilized dialkoxycarbenium ion.

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbocation.

-

Deprotonation: The resulting intermediate is deprotonated to yield methyl propionate and another molecule of methanol.

This inherent reactivity underscores the critical need for anhydrous conditions during storage and handling to prevent degradation of the reagent and the formation of byproducts that could interfere with sensitive reactions.

Incompatibilities

Beyond its reactivity with water, this compound is incompatible with strong oxidizing agents and acids.[4] Contact with strong oxidizers can lead to a vigorous, potentially explosive reaction. Acids will catalyze its rapid decomposition, as detailed in the hydrolysis mechanism.

A Framework for Safety: The Hierarchy of Controls

Effective laboratory safety moves beyond simply providing personal protective equipment (PPE). A more robust and reliable approach is the hierarchy of controls, which prioritizes safety measures from most to least effective.[5]

In the Lab: From Theory to Practice

Adherence to meticulous handling protocols is non-negotiable when working with this compound. These procedures are a direct application of the chemical principles and safety hierarchies discussed.

Engineering Controls: Your First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to control flammable vapors and minimize inhalation exposure.[6]

-

Inert Atmosphere: For reactions sensitive to moisture, the use of a glovebox or Schlenk line is essential for maintaining an inert atmosphere (e.g., nitrogen or argon).[7] This prevents the hydrolysis of the reagent.

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of flammable vapors.[8]

Administrative Controls: Standardizing Safety

-

Standard Operating Procedures (SOPs): A detailed, written SOP for the use of this compound should be developed and readily accessible to all personnel.[9] This document should outline the specific hazards, required controls, and emergency procedures.

-

Designated Areas: Clearly demarcate areas where this compound is handled and stored. These areas should be free of ignition sources.[8]

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before they are permitted to handle the chemical.[4]

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are designed to minimize exposure, appropriate PPE is still required as a final layer of protection.[3]

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of the irritant liquid.[2] |

| Hand Protection | Nitrile gloves (minimum 4mil thickness). For prolonged contact or larger quantities, consider heavier-duty gloves. | Protects against skin irritation.[6] Always inspect gloves before use and change them immediately if contaminated. |

| Body Protection | Flame-resistant lab coat. | Provides a barrier against splashes and is essential due to the high flammability of the chemical.[6] |

| Footwear | Closed-toe shoes. | Protects feet from spills.[6] |

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Transferring this compound Under Anhydrous Conditions

This protocol is designed for transferring the reagent from a supplier bottle to a reaction vessel while maintaining an inert atmosphere.

-

Preparation: Ensure all glassware is oven-dried (e.g., at 125°C overnight) and cooled under a stream of dry nitrogen or in a desiccator.[7] Assemble the reaction apparatus and purge with an inert gas.

-

Syringe Preparation: Select a clean, dry syringe and a long needle. Purge the syringe with inert gas by drawing the gas into the syringe and expelling it several times.

-

Reagent Bottle: Secure the this compound bottle. Puncture the septum of the Sure/Seal™ bottle with the needle of the inert gas line to create a positive pressure. Puncture the septum with the syringe needle.

-

Transfer: Slowly draw the desired volume of this compound into the syringe. The positive pressure in the bottle will aid in filling the syringe.[10]

-

Injection: Remove the syringe from the reagent bottle and quickly insert it into the septum of the reaction flask. Inject the reagent into the reaction vessel.

-

Cleaning: Immediately rinse the syringe and needle with a dry, inert solvent (e.g., anhydrous THF or toluene) and then with a quenching agent like isopropanol, followed by water.

Storage: Maintaining Integrity

Proper storage is crucial to prevent degradation and ensure safety.

-

Location: Store in a dedicated, approved flammable liquids storage cabinet.[11]

-

Conditions: The storage area must be cool, dry, and well-ventilated.[12] Keep containers tightly closed to prevent the ingress of moisture.

-

Incompatibilities: Segregate this compound from strong oxidizing agents, acids, and any sources of water.[11]

-

Ignition Sources: The storage cabinet must be located away from all sources of heat, sparks, and open flames.[8]

When Things Go Wrong: Emergency Procedures

A well-rehearsed emergency plan is a critical component of laboratory safety.

Spill Response

In the event of a spill, the following steps should be taken, prioritizing personal safety at all times.

-

ALERT: Immediately alert personnel in the vicinity and your supervisor.

-

EVACUATE: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

-

CONTROL IGNITION SOURCES: If it is safe to do so, extinguish all nearby flames and turn off spark-producing equipment.[13]

-

CONTAIN: For small spills, create a dike around the spill using a non-combustible absorbent material like vermiculite or sand.[14] DO NOT USE WATER.

-

ABSORB: Slowly add the absorbent material to the spill, working from the outside in.

-

COLLECT: Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a sealable, properly labeled container for hazardous waste.[15]

-

DECONTAMINATE: Wipe the spill area with a cloth dampened with soapy water.

-

DISPOSE: Dispose of all contaminated materials (including PPE) as hazardous waste according to your institution's guidelines.

First Aid

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-